

effect of phenol red and serum on Dihydrorhodamine 123 assay

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Compound of Interest

Compound Name: Dihydrorhodamine 123

Cat. No.: B035253

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Technical Support Center: Dihydrorhodamine 123 Assay

Welcome to the technical support center for the **Dihydrorhodamine 123** (DHR 123) assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments for the accurate measurement of intracellular reactive oxygen species (ROS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of interference from phenol red in the DHR 123 assay?

A1: Phenol red, a common pH indicator in cell culture media, can interfere with the DHR 123 assay in two main ways. Firstly, it can quench the fluorescence of Rhodamine 123, the oxidized, fluorescent product of the assay, leading to an underestimation of ROS levels.^[1] Secondly, phenol red itself and its impurities can be fluorescent, contributing to high background signals and reducing the assay's sensitivity.^{[1][2]}

Q2: How does serum affect the DHR 123 assay?

A2: Serum, a vital supplement in cell culture, contains various autofluorescent molecules, such as aromatic amino acids and NADH.^{[3][4]} These components increase the background fluorescence, which can mask the specific signal from Rhodamine 123, thereby lowering the

signal-to-noise ratio.^[3] Furthermore, some studies suggest that the process of serum deprivation itself can induce ROS production, which could be a confounding variable in your experiment.

Q3: Can I perform the DHR 123 assay directly in my complete cell culture medium?

A3: It is highly recommended to avoid performing the DHR 123 assay directly in complete, phenol red- and serum-containing cell culture medium. The interference from these components can lead to inaccurate and unreliable results. The best practice is to perform the assay in a phenol red-free and serum-free medium or a simple buffer like Phosphate-Buffered Saline (PBS).^{[5][6][7]}

Q4: What are the recommended excitation and emission wavelengths for Rhodamine 123 detection?

A4: The fluorescent product of the DHR 123 assay, Rhodamine 123, has a maximum excitation at approximately 500 nm and a maximum emission at around 536 nm.^[8]

Troubleshooting Guide

High Background Fluorescence

Problem: The fluorescence intensity in my negative control (unstimulated cells) or blank (no cells) is excessively high.

Potential Cause	Troubleshooting Steps
Phenol Red Interference	1. Switch to Phenol Red-Free Medium: For the duration of the assay, replace the standard medium with a phenol red-free formulation. ^[2] 2. Wash Cells Thoroughly: Before adding the DHR 123 probe, wash the cells at least twice with PBS or another suitable buffer to remove any residual phenol red. ^{[6][7]}
Serum Autofluorescence	1. Use Serum-Free Medium/Buffer: Perform the final incubation and measurement steps in a serum-free medium or buffer. ^[9] 2. Reduce Serum Concentration: If serum is absolutely necessary, try reducing its concentration to the minimum required to maintain cell health during the assay. ^[3] 3. Serum Starvation: Consider serum-starving the cells for a short period (e.g., 2-4 hours) before the assay, ensuring this does not adversely affect cell viability or induce a stress response. ^{[10][11][12]}
Probe Auto-oxidation	1. Protect from Light: Dihydrorhodamine 123 is light-sensitive and can auto-oxidize. Protect the probe solution and the assay plate from light at all times. 2. Prepare Fresh Probe Solution: Prepare the DHR 123 working solution immediately before use.

Low or No Signal

Problem: I am not observing a significant increase in fluorescence in my positive control or stimulated samples.

Potential Cause	Troubleshooting Steps
Quenching by Phenol Red	1. Use Phenol Red-Free Medium: As with high background, the presence of phenol red can quench the Rhodamine 123 signal. [1]
Insufficient ROS Production	1. Optimize Stimulus Concentration and Incubation Time: Ensure that the concentration of your ROS-inducing agent and the incubation time are optimal for your cell type. 2. Check Cell Health: Confirm that the cells are viable and healthy before the experiment, as stressed or dying cells may not respond appropriately to stimuli.
Suboptimal Probe Concentration	1. Titrate DHR 123 Concentration: The optimal concentration of DHR 123 can vary between cell types. Perform a concentration titration to find the ideal concentration for your experiment.

Data Presentation

The following table summarizes the expected qualitative and semi-quantitative effects of phenol red and serum on the DHR 123 assay based on published literature. It is important to note that the exact quantitative impact will vary depending on the specific experimental conditions, including cell type, instrument settings, and media formulation.

Condition	Phenol Red	Serum Concentration	Expected Background Fluorescence	Expected Signal-to-Noise Ratio
Optimal	Absent	0%	Low	High
Sub-optimal 1	Present	0%	Moderate to High	Low to Moderate
Sub-optimal 2	Absent	2%	Moderate	Moderate
Sub-optimal 3	Absent	10%	High	Low
Highly Sub-optimal	Present	10%	Very High	Very Low

Experimental Protocols

Key Experiment: DHR 123 Assay for Intracellular ROS Measurement

This protocol provides a general framework. Optimization for specific cell types and experimental conditions is recommended.

Materials:

- Cells of interest
- Phenol red-free cell culture medium
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS), sterile
- **Dihydrorhodamine 123** (DHR 123) stock solution (e.g., 1 mM in DMSO)
- ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader or flow cytometer

Protocol for Adherent Cells:

- **Cell Seeding:** Seed adherent cells in a 96-well black, clear-bottom plate at a density that allows them to reach 70-80% confluency on the day of the assay.
- **Cell Culture:** Culture cells in their standard growth medium (with or without phenol red and serum, depending on the experimental design).
- **Washing:** On the day of the assay, carefully aspirate the culture medium. Wash the cells twice with 100 μ L of warm, sterile PBS or phenol red-free, serum-free medium.
- **Probe Loading:** Prepare a working solution of DHR 123 (e.g., 5-10 μ M) in phenol red-free, serum-free medium. Add 100 μ L of the DHR 123 working solution to each well.
- **Incubation:** Incubate the plate at 37°C for 30-60 minutes, protected from light.
- **Stimulation:** After incubation, aspirate the DHR 123 solution. Add 100 μ L of phenol red-free, serum-free medium containing the desired concentration of your ROS-inducing agent (positive control) or vehicle (negative control).
- **Measurement:** Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485-500 nm and emission at ~520-536 nm. Kinetic readings can be taken over a period of 60-90 minutes.

Protocol for Suspension Cells:

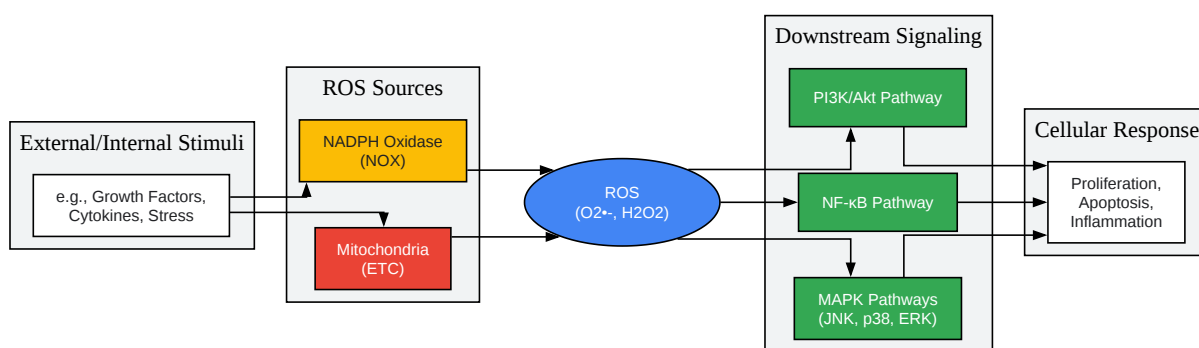
- **Cell Preparation:** Centrifuge the cell suspension and resuspend the cell pellet in warm, phenol red-free, serum-free medium at a concentration of 1×10^6 cells/mL.
- **Probe Loading:** Add DHR 123 working solution to the cell suspension to a final concentration of 5-10 μ M.
- **Incubation:** Incubate the cells at 37°C for 30-60 minutes, protected from light.
- **Washing:** Centrifuge the cells to remove the DHR 123 solution and resuspend the pellet in fresh, warm, phenol red-free, serum-free medium.
- **Stimulation:** Add the ROS-inducing agent or vehicle to the cell suspension.

- Measurement: Analyze the fluorescence of the cell suspension using a flow cytometer or transfer to a 96-well plate for measurement with a microplate reader.

Visualizations

Signaling Pathways

Reactive oxygen species are generated from multiple sources within the cell and can activate various downstream signaling pathways.

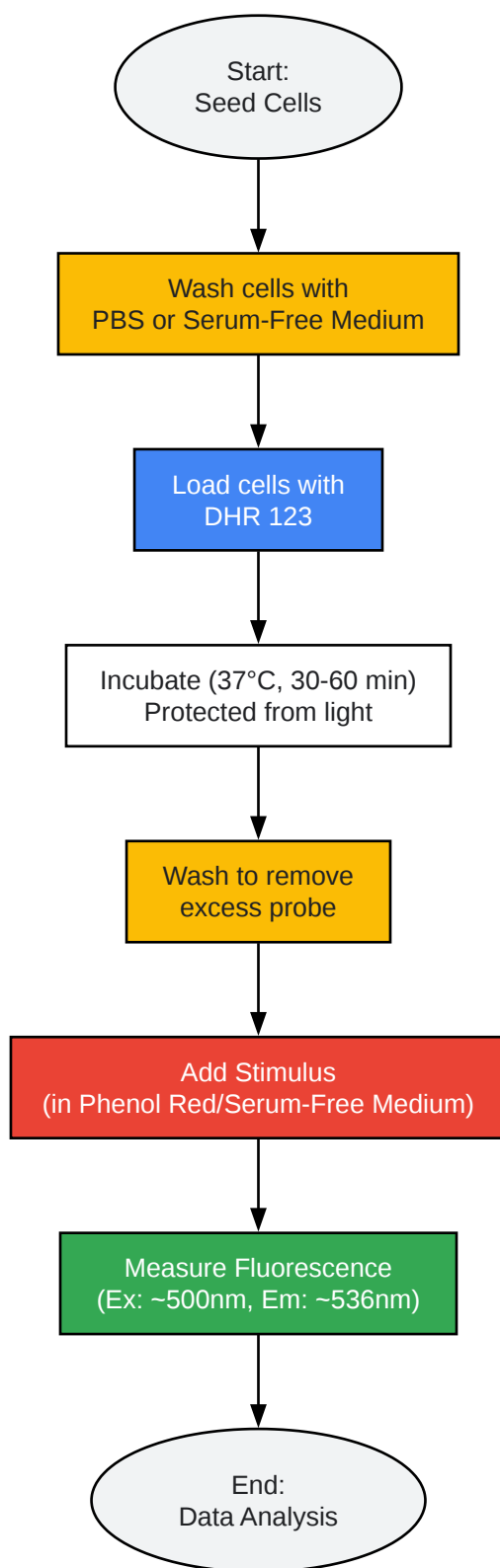


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Caption: Overview of major ROS signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the **Dihydrorhodamine 123** assay.

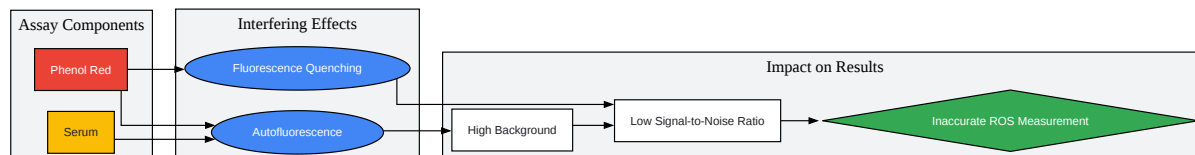


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Caption: General experimental workflow for the DHR 123 assay.

Logical Relationship: Interference in DHR 123 Assay

This diagram illustrates the logical relationship between the presence of phenol red and serum and their impact on the DHR 123 assay results.



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References

- 1. researchgate.net [researchgate.net]
- 2. promocell.com [promocell.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. turkishimmunology.org [turkishimmunology.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]

- 11. Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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